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Compound of Interest

Compound Name: Benzyl valerate

Cat. No.: B082272 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzyl Valerate in Flavor Science
Benzyl valerate (also known as benzyl pentanoate) is an organic ester recognized for its

potent fruity and floral aroma profile. It is a valuable component in the flavorist's palette,

contributing sweet, apple, and apricot notes with subtle balsamic and musky undertones. Its

versatility allows for its use in a wide array of flavor compositions, enhancing fruit profiles, and

adding complexity to floral and sweet creations. This document provides detailed application

notes and experimental protocols for the effective utilization of benzyl valerate in flavor

development and analysis.

Physicochemical and Organoleptic Properties
A comprehensive understanding of benzyl valerate's properties is essential for its successful

application.

Table 1: Physicochemical Properties of Benzyl Valerate
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Property Value

Synonyms
Benzyl n-pentanoate, Pentanoic acid,

phenylmethyl ester

CAS Number 10361-39-4

Molecular Formula C₁₂H₁₆O₂

Molecular Weight 192.25 g/mol

Appearance Colorless liquid

Odor Profile
Fruity, floral, apple, with sweet and slightly

musky notes.

Boiling Point 250 °C

Solubility Insoluble in water; soluble in alcohol and oils.

Regulatory Status
FEMA Number: 2152; Generally Recognized as

Safe (GRAS).[1][2]

Applications in Flavor Compositions
Benzyl valerate is utilized across various food and beverage categories to impart and enhance

specific flavor profiles. Its primary applications include:

Fruit Flavors: It is a key component in apple, pear, and apricot flavorings, providing a

characteristic ripe and sweet note.

Berry Compositions: It can be used to round out and add complexity to strawberry, raspberry,

and cherry profiles.

Tropical and Stone Fruits: In smaller quantities, it can enhance the profiles of mango, peach,

and plum flavors.

Floral and Honey Flavors: Its floral character makes it suitable for honey, rose, and other

floral-type flavors.
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Other Applications: It finds use in chewing gum, baked goods, and confectionery to provide a

general fruity sweetness.

Table 2: Recommended Usage Levels of Benzyl Valerate in Food and Beverages

Food Category Typical Usage Level (ppm)

Non-alcoholic Beverages 5 - 15

Alcoholic Beverages 10 - 30

Ice Cream and Desserts 10 - 25

Candy and Confectionery 20 - 50

Baked Goods 15 - 40

Chewing Gum up to 200

Note: These levels are indicative and should be optimized based on the specific food matrix

and desired flavor profile.

Experimental Protocols
Sensory Evaluation: Quantitative Descriptive Analysis
(QDA)
This protocol outlines the methodology for conducting a sensory panel evaluation to

characterize the flavor profile of benzyl valerate.

Objective: To identify and quantify the key sensory attributes of benzyl valerate in a neutral

medium.

Materials:

Benzyl valerate solution (e.g., 10 ppm in deodorized water or a 5% sugar solution)

Reference standards for sensory attributes (e.g., fresh apple, apricot nectar, rose water)

Tasting glasses with lids
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Unsalted crackers and water for palate cleansing

Sensory evaluation software or ballots

Procedure:

Panelist Selection and Training:

Select 8-12 panelists based on their sensory acuity and descriptive ability.

Conduct training sessions to familiarize panelists with the sensory lexicon for fruity and

floral esters.[3][4][5][6][7]

Present reference standards to anchor the panelists' understanding of each attribute.

Lexicon Development:

In a preliminary session, have panelists taste the benzyl valerate solution and generate a

list of descriptive terms for its aroma and flavor.

Through discussion and consensus, refine the list to a final set of 8-10 key attributes (e.g.,

apple, apricot, sweet, floral, green, musky).

Sample Evaluation:

Present the coded benzyl valerate solution to the panelists in individual sensory booths.

Instruct panelists to evaluate the intensity of each attribute on a structured scale (e.g., a

15-point line scale from "none" to "very strong").

Ensure panelists cleanse their palates between samples.

Data Analysis:

Collect and analyze the data using appropriate statistical methods (e.g., ANOVA, Principal

Component Analysis) to determine the mean intensity ratings for each attribute and

assess panelist performance.
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Instrumental Analysis: Gas Chromatography-
Olfactometry (GC-O)
This protocol describes the use of GC-O to identify the key aroma-active compounds in a flavor

composition containing benzyl valerate.

Objective: To separate and identify the individual volatile compounds contributing to the overall

aroma of a flavor blend.

Materials:

Flavor composition containing benzyl valerate

Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port

Appropriate GC column (e.g., DB-5ms or equivalent)[8]

Helium carrier gas

Liquid nitrogen or other cryo-focusing apparatus (optional)

Procedure:

Sample Preparation:

Dilute the flavor composition in a suitable solvent (e.g., dichloromethane or diethyl ether)

to an appropriate concentration for GC analysis.

GC-MS-O Analysis:

Inject the sample into the GC.

Set the GC oven temperature program to effectively separate the volatile compounds. A

typical program for esters might be:

Initial temperature: 40°C, hold for 2 minutes

Ramp: 5°C/min to 250°C, hold for 5 minutes[9]
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Split the column effluent between the MS detector and the olfactometry port.

Have trained assessors sniff the effluent at the olfactometry port and record the retention

time, odor descriptor, and intensity of each detected aroma.

Data Analysis:

Identify the compounds corresponding to the aroma peaks using the MS data and a mass

spectral library.

Correlate the sensory data from the olfactometry port with the identified compounds to

determine the key aroma contributors.

Flavor Stability: Accelerated Shelf-Life Testing
This protocol details an accelerated method to assess the stability of benzyl valerate in a

beverage application.

Objective: To evaluate the impact of storage time and temperature on the flavor profile of a

beverage containing benzyl valerate.

Materials:

Beverage base (e.g., carbonated water with sweetener and acid)

Benzyl valerate

Incubators set at various temperatures (e.g., 20°C, 30°C, 40°C)[10][11]

Analytical instrumentation (e.g., GC-MS for quantitative analysis)

Trained sensory panel

Procedure:

Sample Preparation:

Prepare a batch of the beverage and spike it with a known concentration of benzyl
valerate.
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Package the beverage in its final intended packaging.

Storage Conditions:

Store the samples in the dark at the different temperatures.

Time-Point Analysis:

At specified time intervals (e.g., 0, 2, 4, 8, 12 weeks), remove samples from each

temperature condition.

Analytical and Sensory Evaluation:

Conduct quantitative analysis (e.g., GC-MS) to measure the concentration of benzyl
valerate in the samples.

Perform sensory evaluation (e.g., descriptive analysis or triangle tests) to assess any

changes in the flavor profile.[9]

Data Analysis and Shelf-Life Prediction:

Analyze the rate of degradation of benzyl valerate at each temperature.

Use the Arrhenius equation to model the degradation kinetics and predict the shelf-life at

normal storage conditions (e.g., ambient temperature).[10][12]

Visualizations
Olfactory Signaling Pathway for Esters
The perception of fruity esters like benzyl valerate is initiated by their interaction with olfactory

receptors in the nasal cavity. This triggers a G-protein coupled signaling cascade.
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Caption: Olfactory signal transduction pathway for esters.

Experimental Workflow for New Flavor Ingredient
Incorporation
This workflow outlines the key stages for evaluating and incorporating a new flavor ingredient

like benzyl valerate into a food or beverage product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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